DL-Aspartic acid-d3

Descripción

Propiedades

IUPAC Name |

2-amino-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677377 | |

| Record name | (2,3,3-~2~H_3_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-75-4 | |

| Record name | (2,3,3-~2~H_3_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Aspartic acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

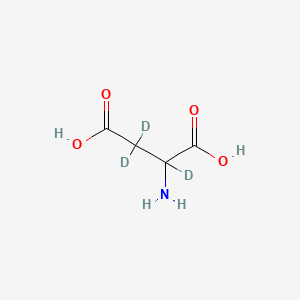

DL-Aspartic acid-d3 is a deuterated form of the non-essential amino acid, aspartic acid. In this isotopologue, three hydrogen atoms have been replaced by deuterium. This stable, non-radioactive isotopic labeling makes it an invaluable tool in a variety of scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary application is as an internal standard for the precise quantification of aspartic acid in complex biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a racemic mixture of D-Aspartic acid-d3 and L-Aspartic acid-d3. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Synonyms | (±)-Aspartic Acid-d3, aspartic-2,3,3-d3 acid |

| CAS Number | 14341-75-4 |

| Molecular Formula | C₄H₄D₃NO₄ |

| Formula Weight | 136.12 g/mol |

| Purity | ≥98% |

| Deuterated Forms | ≥99% (d₁-d₃) |

| Appearance | Solid |

| Melting Point | >300°C (decomposes) |

| Solubility | Slightly soluble in PBS (pH 7.2) |

| SMILES | OC(C([2H])([2H])C(N)([2H])C(O)=O)=O |

| InChI Key | CKLJMWTZIZZHCS-FUDHJZNOSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common method is the alkylation of a malonic ester derivative with a deuterated starting material. The following is a representative experimental protocol adapted from established synthetic methods for deuterated amino acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl 2-phthalimidomalonate

-

Sodium ethoxide

-

Ethyl bromoacetate-d2

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl)

-

Ethanol

Procedure:

-

Alkylation: In a round-bottom flask, diethyl 2-phthalimidomalonate is dissolved in absolute ethanol. To this solution, a solution of sodium ethoxide in ethanol is added dropwise at room temperature. The mixture is stirred for 30 minutes. Ethyl bromoacetate-d2 is then added, and the reaction mixture is refluxed for 4-6 hours.

-

Hydrolysis and Deuteration: After cooling, the solvent is removed under reduced pressure. The residue is then hydrolyzed by refluxing with a mixture of DCl and D₂O for 8-12 hours. This step also facilitates the exchange of the α-proton for a deuterium atom.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude this compound is purified by recrystallization from a water/ethanol mixture.

-

Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the positions and extent of deuteration and by mass spectrometry to verify the molecular weight.

Analytical Applications

The primary utility of this compound is as an internal standard for the quantification of aspartic acid in biological samples. The addition of a known amount of the deuterated standard to a sample allows for the correction of analyte loss during sample preparation and for variations in instrument response.

LC-MS/MS Analysis of Aspartic Acid

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for amino acid analysis. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.

Experimental Protocol: Quantification of Aspartic Acid in Plasma

-

Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of this compound. Precipitate proteins by adding 400 µL of methanol. Vortex and centrifuge the sample. The supernatant is then dried and reconstituted in the mobile phase for analysis.

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar analytes like amino acids.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

Flow Rate: 0.3-0.6 mL/min.

-

Column Temperature: 35-40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

MRM Transitions for Aspartic Acid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Aspartic Acid | 134.0 | 88.0 |

| This compound | 137.0 | 91.0 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.

GC-MS Analysis of Aspartic Acid

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for amino acid analysis, which requires derivatization of the analytes to increase their volatility.

Experimental Protocol: Quantification of Aspartic Acid using GC-MS

-

Sample Preparation and Derivatization: A dried sample extract containing aspartic acid and the this compound internal standard is derivatized. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.

-

Characteristic Mass Fragments for Derivatized Aspartic Acid and this compound

| Analyte (TBDMS derivative) | Characteristic Fragment Ions (m/z) |

| Aspartic Acid | [M-57]+, [M-159]+ |

| This compound | [M-57]+, [M-159]+ (with a +3 Da shift) |

Note: The specific fragment ions and their relative abundances will depend on the derivatization method and the mass spectrometer used.

Role in Metabolic Research

Aspartic acid is a central metabolite, playing a crucial role in several key metabolic pathways. It is a precursor for the synthesis of other amino acids, including lysine, methionine, and threonine in plants and microorganisms.[2] In mammals, it is involved in the urea cycle, the citric acid cycle, and the malate-aspartate shuttle.[2][3]

The use of this compound as a tracer in metabolic flux analysis allows researchers to follow the metabolic fate of aspartic acid and to quantify the flux through these pathways under various physiological and pathological conditions.

Conclusion

This compound is an essential tool for researchers in the fields of analytical chemistry, biochemistry, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of aspartic acid. Furthermore, its application as a metabolic tracer provides valuable insights into the complex network of biochemical pathways involving this important amino acid. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in scientific research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DL-Aspartic acid-d3: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a deuterated form of the amino acid aspartic acid. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in metabolic research, drug development, and clinical diagnostics, where it serves as a precise internal standard for mass spectrometry-based quantification.

Chemical Structure and Properties

This compound is a racemic mixture of D- and L-aspartic acid where three hydrogen atoms have been replaced by deuterium. The deuteration typically occurs at the α- and β-carbon positions.

The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄D₃NO₄ | [1][2] |

| Molecular Weight | 136.12 g/mol | [2][3] |

| CAS Number | 14341-75-4 | [1][2][4] |

| Synonyms | (±)-Aspartic Acid-d₃ | [1] |

| Isotopic Purity | ≥98% to ≥99% (d₁-d₃ forms) | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | >300°C (decomposes) | [4] |

| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in PBS (pH 7.2) | [1] |

| SMILES | OC(C([2H])([2H])C(N)([2H])C(O)=O)=O | [1] |

| InChI Key | CKLJMWTZIZZHCS-FUDHJZNOSA-N | [1] |

Synthesis of this compound

The synthesis of this compound with high isotopic enrichment is crucial for its application as an internal standard. One documented method involves a multi-step chemical synthesis process.

Synthetic Pathway Overview

A common synthetic route to produce DL-Aspartic-2,3,3-d3 acid starts from deuterated acetic acid and proceeds through the alkylation of a malonic ester derivative. This method has been reported to achieve high levels of deuterium incorporation.[5]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a detailed representation of the five-step synthesis of this compound, achieving a 96.7% deuterium enrichment with an overall yield of 59%.[5]

Step 1: Synthesis of Ethyl bromoacetate-d₂

-

Starting Material: Acetic acid-d₄.

-

Procedure: The deuterated acetic acid is subjected to bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, followed by esterification with ethanol to yield ethyl bromoacetate-d₂.

-

Purification: The product is purified by distillation.

Step 2: Alkylation of Diethyl Phthalimidomalonate

-

Reagents: Diethyl phthalimidomalonate and a suitable base (e.g., sodium ethoxide).

-

Procedure: Diethyl phthalimidomalonate is deprotonated by the base to form a carbanion. This is followed by nucleophilic substitution with the previously synthesized ethyl bromoacetate-d₂.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like ethanol at reflux temperature.

Step 3: Hydrolysis and Decarboxylation

-

Procedure: The resulting substituted malonic ester is hydrolyzed under acidic conditions (e.g., using a strong acid like HCl or HBr).

-

Mechanism: The acid catalyzes the hydrolysis of both the ester and the phthalimide groups. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the target amino acid.

Step 4: Purification of this compound

-

Procedure: The crude product is purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture.

-

Characterization: The final product's identity and isotopic purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of aspartic acid in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] Its utility stems from its chemical similarity to the analyte, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection.

Experimental Workflow: Quantification of Aspartic Acid using LC-MS

The following diagram illustrates a typical workflow for the quantification of aspartic acid in a biological sample using this compound as an internal standard.

Caption: Workflow for LC-MS quantification with an internal standard.

Role in Drug Development and Metabolic Studies

In drug development, understanding the metabolic fate of pharmaceuticals is critical. Deuterated compounds can be used as tracers to follow the metabolic pathways of drugs that are, or are metabolized to, endogenous molecules like aspartic acid.[7] Furthermore, L-aspartic acid is a key intermediate in the Krebs cycle and is essential for the biosynthesis of other amino acids and nucleotides.[8] Studying its flux using stable isotope tracers provides insights into cellular metabolism in both healthy and diseased states.

While D-aspartate is less common, it plays significant roles in the nervous and endocrine systems, notably as a modulator of NMDA receptors.[9] The use of deuterated D-aspartate can aid in pharmacokinetic and pharmacodynamic studies of this specific enantiomer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. d3-Aspartic acid | C4H7NO4 | CID 133188414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:14341-75-4 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caissonlabs.com [caissonlabs.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Properties of DL-Aspartic Acid-d3

This guide provides a comprehensive overview of the molecular weight of DL-Aspartic acid-d3, intended for researchers, scientists, and professionals in drug development. It details the compound's elemental composition, the calculation of its molecular weight, a standard experimental protocol for its determination, and relevant biochemical pathways.

Molecular Weight and Composition

This compound is a deuterated isotopologue of the amino acid aspartic acid. The incorporation of three deuterium atoms significantly increases its molecular weight compared to the non-labeled compound. The molecular formula for this compound is C₄H₄D₃NO₄.[1][2][3][4] The accepted molecular weight for this compound is approximately 136.12 g/mol .[3][4][5][6][7]

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The table below provides a breakdown of this calculation.

| Element | Symbol | Count | Atomic Weight (amu) | Contribution to Molecular Weight (amu) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Deuterium | D (²H) | 3 | 2.014[8][9][10] | 6.042 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 136.121 |

Note: Atomic weights are standard values and may have slight variations.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is the primary analytical technique used to determine the molecular weight of compounds with high accuracy and sensitivity.[11] The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound standard

-

High-purity solvents (e.g., water, acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

LC-MS system (e.g., coupled with electrospray ionization - ESI)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as water or a water/methanol mixture.

-

Perform serial dilutions to create working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1-10 µg/mL).

-

-

Liquid Chromatography (LC) Separation:

-

Equilibrate the LC system with the initial mobile phase conditions. A reverse-phase C18 column is commonly used for separating small polar molecules like amino acids.

-

The mobile phase typically consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

The analyte will be separated from any potential impurities and eluted from the column into the mass spectrometer.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for ionizing amino acids.

-

Operate the mass spectrometer in positive or negative ion mode. For aspartic acid, positive ion mode is often used, which will detect the protonated molecule [M+H]⁺.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).

-

The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) separates the ions based on their m/z ratio.

-

-

Data Analysis:

-

Process the acquired data using appropriate software.

-

Identify the peak corresponding to the protonated this compound molecule ([M+H]⁺). This should appear at an m/z value of approximately 137.128 (136.121 + 1.007 for the proton).

-

The high-resolution mass measurement provided by modern mass spectrometers allows for the confirmation of the elemental composition.

-

Biochemical Context and Signaling Pathways

Aspartic acid is a non-essential amino acid in humans and plays several crucial roles in metabolism and neurotransmission.[12] It is a metabolite in the urea cycle, participates in gluconeogenesis, and is a precursor for the synthesis of other amino acids like lysine, threonine, methionine, and isoleucine in plants.[12][13][14]

Notably, D-aspartate (D-Asp) functions as a signaling molecule, particularly in the neuroendocrine system. For instance, in testicular activity, D-Asp has been shown to modulate spermatogenesis and testosterone production by activating glutamate receptors.[15]

References

- 1. caymanchem.com [caymanchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. d3-Aspartic acid | C4H7NO4 | CID 133188414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Aspartic acid (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-546-0.1 [isotope.com]

- 7. L-Aspartic Acid-d3 | CAS 3842-25-9 | LGC Standards [lgcstandards.com]

- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 9. byjus.com [byjus.com]

- 10. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Aspartic acid - Wikipedia [en.wikipedia.org]

- 13. The aspartic acid metabolic pathway, an exciting and essential pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Isotopic Purity of DL-Aspartic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analytical methods used to determine the isotopic purity of DL-Aspartic acid-d3. This deuterated analog of aspartic acid is a crucial tool in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Synthesis and Purification of this compound

The synthesis of this compound (deuterated at the C2 and C3 positions) is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. While specific proprietary methods may vary between manufacturers, a general and plausible synthetic approach can be inferred from established organic chemistry principles and published literature on amino acid synthesis and deuteration.

A likely synthetic route is the acid-catalyzed hydrogen-deuterium exchange of DL-Aspartic acid. A general procedure for the deuteration of amino acids involves heating the amino acid in a deuterated acidic solution, such as DCl in D₂O. This process facilitates the exchange of protons alpha to the carboxylic acid and amino groups with deuterium atoms from the solvent.

General Synthetic Scheme:

Purification of the final product is critical to remove any unreacted starting material, partially deuterated species, and other byproducts. A common purification method for amino acids is recrystallization from an aqueous solution.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with manufacturers providing specifications on the level of isotopic enrichment. This data is crucial for its use as an internal standard, where a well-defined isotopic composition is necessary for accurate quantification.

| Product Specification | Value | Source |

| Compound Name | DL-Aspartic acid (2,3,3-D3) | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |

| Chemical Formula | HOOCCD₂CD(NH₂)COOH | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |

| Molecular Weight | 136.12 | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |

| Isotopic Enrichment | ≥ 98 atom % D | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |

| Chemical Purity | ≥ 98% | Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2] |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

| Analytical Technique | Principle | Expected Outcome for this compound |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ions. The mass difference between the deuterated and non-deuterated isotopologues allows for the determination of isotopic enrichment. | The mass spectrum will show a distribution of isotopologues (d0, d1, d2, d3). The relative intensities of these peaks are used to calculate the percentage of each species and the overall isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹H NMR can be used to quantify the amount of residual protons, while ²H NMR directly detects the deuterium atoms. ¹³C NMR can also provide information on the position of deuteration through changes in chemical shifts and coupling constants. | ¹H NMR: The signals corresponding to the C2 and C3 protons will be significantly reduced in intensity compared to a non-deuterated standard. ²H NMR: A strong signal will be observed in the region corresponding to the chemical shifts of the C2 and C3 deuterons. ¹³C NMR: The signals for C2 and C3 will exhibit isotopic shifts and a splitting pattern due to coupling with deuterium (C-D coupling). |

Experimental Protocols

Mass Spectrometry for Isotopic Purity Analysis

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum in the positive or negative ion mode. The mass range should be set to include the expected m/z values of all isotopologues (d0 to d3).

-

Data Analysis:

-

Identify the peaks corresponding to the molecular ions of the different isotopologues of aspartic acid (d0: m/z 134.04, d1: m/z 135.05, d2: m/z 136.05, d3: m/z 137.06 in positive ion mode).

-

Determine the integrated peak area for each isotopologue.

-

Calculate the percentage of each isotopologue.

-

Calculate the overall isotopic enrichment (atom % D).

-

NMR Spectroscopy for Isotopic Purity Analysis

Objective: To confirm the positions of deuteration and quantify the isotopic purity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O). For ¹H NMR, a non-deuterated internal standard with a known concentration can be added for quantitative analysis.

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals at the C2 and C3 positions.

-

Compare the integrals to that of the internal standard or a known reference to determine the percentage of non-deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

Observe the signals corresponding to the deuterium atoms at the C2 and C3 positions. The presence of these signals confirms the deuteration at the expected positions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Observe the signals for C2 and C3. The chemical shifts will be slightly different from the non-deuterated compound (isotope effect), and the signals will appear as multiplets due to C-D coupling. This provides further confirmation of the deuteration positions.

-

Visualizations

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.

References

A Technical Guide to the Biological Role of Deuterated Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological significance of deuterated aspartic acid. Due to the limited direct research on this specific molecule, this document synthesizes foundational principles of aspartic acid biochemistry, the deuterium kinetic isotope effect, and insights from studies on other deuterated compounds to project the potential roles and effects of deuterated aspartic acid in biological systems.

The Foundational Roles of Aspartic Acid

Aspartic acid, in its L- and D-isomeric forms, is a pivotal amino acid with diverse and critical functions in the body. Understanding these baseline roles is essential to comprehending the potential impact of deuteration.

-

Protein Synthesis and Structure: L-aspartic acid is one of the 22 proteinogenic amino acids, serving as a fundamental building block for proteins.[1][2][3] Its acidic side chain is often involved in forming hydrogen bonds, which are crucial for protein folding and stability.[4]

-

Metabolic Intermediate: Aspartate is a central player in key metabolic pathways. It is integral to the urea cycle , where it donates the second nitrogen atom for the synthesis of urea, the primary molecule for excreting excess nitrogen.[4][5][6][7] It also participates in gluconeogenesis , the process of synthesizing glucose from non-carbohydrate precursors, by being converted to oxaloacetate.[1][4][8][9]

-

Neurotransmission: Both L- and D-aspartic acid function as excitatory neurotransmitters in the central nervous system.[4][5][10][11] They stimulate N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][12][13][14] D-aspartic acid, in particular, has been identified as a novel endogenous neurotransmitter.[15]

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is the cornerstone of deuterated molecule chemistry. This substitution can significantly alter the kinetics of chemical reactions through the Kinetic Isotope Effect (KIE) .[16]

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[17][18] Consequently, reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[19][20][21] This effect is particularly pronounced in enzymatic reactions, such as those catalyzed by the cytochrome P450 family of enzymes, which are responsible for much of drug metabolism.[19][20] The rate of a reaction involving a C-H bond can be 6-10 times faster than the equivalent reaction with a C-D bond.[16] This principle is the basis for developing "heavy drugs," where deuteration is used to slow down metabolic breakdown, thereby improving pharmacokinetic profiles.[17][22]

Hypothesized Biological Consequences of Deuterating Aspartic Acid

Based on the KIE, we can formulate several hypotheses regarding the biological role of deuterated aspartic acid. These effects primarily stem from the increased stability of C-D bonds at positions that are metabolically active.

-

Increased Metabolic Stability: The most direct consequence of deuterating aspartic acid would be a reduction in its rate of metabolic degradation. Enzymes that catalyze reactions involving the breaking of C-H bonds on the aspartic acid backbone or side chain would act more slowly on the deuterated version. This could lead to a longer biological half-life and altered downstream metabolic flux.

-

Impact on Protein Stability and Turnover: When incorporated into proteins, deuterated aspartic acid could potentially enhance protein stability. Post-translational modifications that involve the aspartate side chain, such as deamidation and isomerization, could be slowed.[4] This might lead to a longer protein half-life, which could be beneficial for therapeutic proteins but potentially disruptive for regulatory proteins that require rapid turnover.

-

Altered Flux Through Metabolic Pathways:

-

Urea Cycle: The conversion of aspartate to argininosuccinate is a key step in the urea cycle.[4][5] If the enzymes involved are sensitive to the isotopic substitution, the rate of urea synthesis could be modulated.

-

Gluconeogenesis: The transamination of aspartate to oxaloacetate is a critical entry point into gluconeogenesis.[8][23] Slowing this step could reduce the rate of glucose production from amino acid sources.

-

-

Modulation of Neurotransmission: As an agonist at the NMDA receptor, the binding kinetics of deuterated aspartic acid might be subtly altered.[1][13] More significantly, its slower metabolic breakdown in the synaptic cleft could lead to prolonged receptor activation. This could have profound effects on synaptic plasticity, potentially enhancing processes like long-term potentiation (LTP) but also posing a risk of excitotoxicity if not properly regulated.[13][14]

Data Presentation

The following tables summarize the known functions of aspartic acid and the hypothesized effects of its deuteration.

Table 1: Core Biological Roles of Aspartic Acid

| Biological Process | Role of Aspartic Acid | Key Enzymes/Receptors Involved |

| Protein Synthesis | A fundamental building block of polypeptides.[1][3] | Aminoacyl-tRNA synthetases, Ribosomes |

| Urea Cycle | Donates the second amino group for the formation of argininosuccinate, leading to urea production.[4][5][7] | Argininosuccinate Synthetase, Argininosuccinase |

| Gluconeogenesis | Serves as a precursor for oxaloacetate, a key intermediate in glucose synthesis.[1][4][8] | Aspartate Aminotransferase |

| Neurotransmission | Acts as an excitatory neurotransmitter by activating NMDA receptors.[5][10][11] | NMDA Receptor |

| Malate-Aspartate Shuttle | Carries reducing equivalents across the mitochondrial membrane.[1][4] | Malate Dehydrogenase, Aspartate Aminotransferase |

Table 2: Potential Effects of Deuteration on Aspartic Acid's Biological Functions

| Parameter | Hypothesized Effect of Deuteration | Underlying Principle (Kinetic Isotope Effect) |

| Metabolic Half-Life | Increased; slower breakdown by metabolic enzymes. | Slower rate of C-D bond cleavage compared to C-H bond cleavage in enzyme-catalyzed reactions.[19][20] |

| Protein Turnover | Potentially decreased for proteins rich in aspartic acid, due to slower post-translational modification and degradation. | Increased stability of the peptide backbone and side chains against enzymatic or chemical degradation. |

| Urea Cycle Flux | Potentially decreased rate of urea production. | The enzymatic conversion of aspartate within the cycle may be slowed if C-H bond cleavage is a rate-limiting step. |

| Gluconeogenic Rate | Potentially decreased rate of glucose synthesis from amino acid precursors. | The transamination of deuterated aspartate to oxaloacetate could be slower. |

| NMDA Receptor Signaling | Potentially prolonged receptor activation and signaling. | Slower clearance from the synaptic cleft due to reduced metabolic degradation could lead to sustained receptor occupancy. |

Experimental Protocols

Investigating the biological role of deuterated aspartic acid requires specific methodologies for its synthesis, administration, and analysis.

Protocol 1: Synthesis of Deuterated Aspartic Acid

-

Objective: To produce α-deuterated aspartic acid.

-

Methodology: A common method involves the use of a base, such as sodium ethoxide (NaOEt), in a deuterated solvent like ethanol-d (EtOD). The amino acid derivative is dissolved in EtOD, and the base is added. The base facilitates the exchange of the α-hydrogen for a deuterium from the solvent. The reaction is then quenched, and the product is purified.[24]

-

Dissolve the protected aspartic acid derivative (0.2 mmol) in EtOD (1.0 mL).

-

Add NaOEt (1.0 mmol) to the solution at a controlled temperature.

-

Stir the mixture for the required reaction time.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Remove the EtOD under reduced pressure.

-

Extract the product using an appropriate organic solvent (e.g., EtOAc).

-

Dry and concentrate the organic fraction to obtain the deuterated product.

-

Verify the level of deuteration using NMR or mass spectrometry.[25]

-

Protocol 2: Cell Culture Administration and Metabolic Analysis

-

Objective: To assess the metabolic fate and effects of deuterated aspartic acid in a cellular model.

-

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., hepatocytes for metabolic studies, neurons for neurotransmission studies) in standard medium.

-

Treatment: Replace the standard medium with a medium containing a known concentration of deuterated aspartic acid. Include control groups with non-deuterated aspartic acid and a vehicle control.

-

Incubation: Incubate the cells for various time points (e.g., 1, 6, 12, 24 hours).

-

Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of deuterated aspartic acid and its downstream metabolites (e.g., fumarate, malate, other amino acids).[26] This will allow for the determination of its uptake and metabolic flux.

-

Protein Analysis: For studies on protein stability, perform a pulse-chase experiment using the deuterated amino acid, followed by immunoprecipitation and western blotting or mass spectrometry to measure the degradation rate of a target protein.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: The Urea Cycle, highlighting the entry of aspartic acid.

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. healthyhey.com [healthyhey.com]

- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 6. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]

- 7. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]

- 8. Roles of malate and aspartate in gluconeogenesis in various physiological and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucogenic amino acid - Wikipedia [en.wikipedia.org]

- 10. thebehavioralscientist.com [thebehavioralscientist.com]

- 11. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. N-methyl-d-aspartate receptor function in neuronal and synaptic development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 18. epfl.ch [epfl.ch]

- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioscientia.de [bioscientia.de]

- 23. m.youtube.com [m.youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 26. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Utilizing DL-Aspartic acid-d3 as an Internal Standard for Accurate Quantification of Aspartic Acid

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspartic acid, a non-essential amino acid, plays a crucial role in various metabolic pathways, including the urea cycle, the citric acid cycle, and the biosynthesis of other amino acids and nucleotides.[1][2][3] Accurate quantification of aspartic acid in biological matrices is essential for understanding its role in health and disease, as well as for various stages of drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.[4]

This document provides a detailed protocol for the use of DL-Aspartic acid-d3 as an internal standard for the accurate and precise quantification of aspartic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard as it is chemically identical to the analyte but has a different mass, allowing for reliable correction of analytical variability.[5][6]

Experimental Protocols

Materials and Reagents

-

This compound (≥98% isotopic purity)

-

L-Aspartic acid (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell culture media, tissue homogenate)

-

Protein precipitation agent (e.g., sulfosalicylic acid, trichloroacetic acid)

-

Derivatization agent (optional, e.g., AccQ-Tag™ Ultra)

Preparation of Standard and Internal Standard Solutions

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of ultrapure water. Store the stock solution at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[6][7]

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with an appropriate solvent (e.g., 50:50 acetonitrile:water) to obtain a working solution. The final concentration may need to be optimized based on the expected analyte concentration in the samples.

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of L-Aspartic acid and dissolve it in 1 mL of ultrapure water. Store at -20°C.

Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution to create a calibration curve covering the expected concentration range of aspartic acid in the samples. A typical calibration range might be from 0.1 µM to 100 µM.

Sample Preparation

The following are general protocols for different biological matrices. Optimization may be required for specific sample types.

Plasma/Serum:

-

Thaw plasma or serum samples on ice.

-

To 50 µL of sample, add 150 µL of ice-cold methanol (or another suitable protein precipitation agent) containing the this compound internal standard at a known concentration.[8][9]

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis. Derivatization may be performed at this stage if required by the analytical method.

Cell Culture Supernatant:

-

Centrifuge the cell culture sample to remove cells and debris.

-

Dilute the supernatant 1:1 with the internal standard working solution.

-

Further dilution may be necessary depending on the amino acid concentration in the media.

Tissue Homogenate:

-

Homogenize the tissue sample in a suitable buffer on ice.

-

Perform protein precipitation as described for plasma/serum samples.

-

The supernatant can then be used for analysis.

Derivatization (Optional but Recommended for Improved Chromatography)

For enhanced retention on reversed-phase columns and improved sensitivity, derivatization of the amino groups is often recommended.[1][2][3][10] Several commercial derivatization kits are available, such as those using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Follow the manufacturer's instructions for the derivatization procedure.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase column suitable for amino acid analysis (e.g., C18, HILIC).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of aspartic acid from other matrix components.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Aspartic acid: Precursor ion m/z 134.0 → Product ion m/z 74.0 [Referencing similar amino acid fragmentation]

-

This compound: Precursor ion m/z 137.0 → Product ion m/z 77.0 [Referencing similar amino acid fragmentation] (Note: These transitions should be optimized for the specific instrument being used.)

-

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µM) | R² | Weighting |

| Aspartic Acid | 0.1 - 100 | > 0.995 | 1/x |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.5 | < 15 | < 15 | 85 - 115 |

| Medium | 10 | < 10 | < 10 | 90 - 110 |

| High | 80 | < 10 | < 10 | 90 - 110 |

Table 3: Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| LLOQ (µM) | 0.1 |

| Precision at LLOQ (%CV) | < 20 |

| Accuracy at LLOQ (%) | 80 - 120 |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the quantification of aspartic acid using this compound as an internal standard.

Aspartic Acid in Central Metabolism

Caption: The central role of aspartic acid in key metabolic pathways.

References

- 1. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lcms.cz [lcms.cz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of DL-Aspartic Acid in Biological Matrices using DL-Aspartic acid-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspartic acid, a non-essential amino acid, plays a crucial role in various physiological processes, including neurotransmission and metabolism.[1][2] Its D-enantiomer, D-aspartic acid, has been identified as a key signaling molecule in the nervous and endocrine systems.[3][4] Accurate quantification of both D- and L-aspartic acid is therefore critical for understanding their roles in health and disease, particularly in the context of neurological disorders like Parkinson's and Alzheimer's disease.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of D- and L-aspartic acid in biological matrices, utilizing their stable isotope-labeled counterpart, DL-Aspartic acid-d3, as an internal standard to ensure high accuracy and precision.

Experimental Protocols

This section details the complete workflow from sample preparation to LC-MS/MS analysis for the quantification of aspartic acid.

Sample Preparation (Protein Precipitation)

This protocol is suitable for biological fluids such as plasma or cell media.[5][6][7]

-

Thaw Samples: Thaw frozen plasma or cell media samples on ice.

-

Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard working solution (this compound) to each sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[5]

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

-

Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Conditions

For the separation of D- and L-aspartic acid, a chiral column is required.

| Parameter | Condition |

| Column | Chiralpak ZWIX(+) or similar cinchona alkaloid-based zwitterionic ion-exchange column[8] |

| Column Dimensions | 2.1 x 150 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Gradient | Isocratic or a shallow gradient optimized for enantiomeric separation |

| Flow Rate | 0.4 mL/min[1][2] |

| Column Temperature | 25°C[1] |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Capillary Voltage | 5000 V |

| Gas Temperature | 300°C |

| Gas Flow | 11 L/min |

| Nebulizer Pressure | 35 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D/L-Aspartic Acid | 134.0 | 88.0 / 74.0 | Optimized for instrument |

| This compound (IS) | 137.0 | 91.0 / 77.0 | Optimized for instrument |

Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used.[9]

Data Presentation

The following tables summarize the expected quantitative performance of the method. The values are compiled from various studies and represent typical performance characteristics.

Table 1: Method Validation Parameters for Aspartic Acid Quantification

| Parameter | Aspartic Acid | Reference |

| Linearity Range | 1.95 - 125 µM | [9] |

| Correlation Coefficient (r²) | > 0.999 | [1][9] |

| Accuracy (%) | 92.4 - 112.8% | [1] |

| Precision (%RSD) | < 6% | [1] |

| Limit of Detection (LOD) | 0.46 pg/µL | [3] |

| Limit of Quantification (LOQ) | 1.41 pg/µL | [3] |

| Recovery (%) | 75 - 110% | [3] |

Table 2: Comparison of Aspartic Acid Quantification in Different Matrices

| Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |

| Cell Media | 50 nM - 5 mM | 94.1 - 103.6% | 2.82% | [1] |

| Plasma | 1.95 - 125 µM | 96.6 - 106.0% | < 7% | [9] |

| Brain Tissue | 50 - 200 pg/µL (spiked) | 75 - 110% (recovery) | Not specified | [3] |

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS quantification of aspartic acid.

Aspartic Acid in NMDA Receptor Signaling

Caption: Role of D-Aspartic Acid in NMDA receptor signaling.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of D- and L-aspartic acid in various biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility, making this method well-suited for applications in metabolomics, clinical research, and drug development. The ability to accurately measure the enantiomeric concentrations of aspartic acid will facilitate further investigation into its physiological and pathological roles.

References

- 1. chem-agilent.com [chem-agilent.com]

- 2. Aspartic Acid & Arginine Analyzed with LCMS- AppNote [mtc-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeted Metabolomic Analysis of Aspartic Acid Using DL-Aspartic acid-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate quantification of endogenous metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and assessing drug efficacy and toxicity. Aspartic acid, a non-essential amino acid, plays a pivotal role in central metabolic pathways, including the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides. Targeted mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the quantification of small molecules in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry to correct for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of aspartic acid in biological samples using DL-Aspartic acid-d3 as an internal standard.

This compound is a deuterated analog of aspartic acid, making it an ideal internal standard as it co-elutes with the endogenous analyte and exhibits similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z).[1] This protocol is designed for researchers in metabolomics, clinical chemistry, and drug development who require a robust and reliable method for aspartic acid quantification.

Principle of the Method

This method employs a targeted metabolomics approach using LC-MS/MS with a stable isotope-labeled internal standard. Biological samples are first subjected to protein precipitation to remove macromolecules. The supernatant, containing the metabolites of interest, is then spiked with a known concentration of this compound. The sample is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of endogenous aspartic acid to the peak area of the this compound internal standard is used to calculate the absolute concentration of aspartic acid in the sample. This isotope dilution strategy ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1]

Experimental Workflow

The overall experimental workflow for the targeted analysis of aspartic acid is depicted below.

Caption: Experimental workflow for targeted aspartic acid quantification.

Materials and Reagents

-

This compound (M.W. 136.12 g/mol )

-

L-Aspartic acid (M.W. 133.10 g/mol )

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Ammonium formate

-

Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)

-

Biological matrix (e.g., plasma, serum, urine, cell culture media)

Equipment

-

Liquid Chromatography system (e.g., UPLC or HPLC)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Analytical column (e.g., HILIC or C18 reversed-phase)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water. Store at -20°C.

-

L-Aspartic acid Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Aspartic acid and dissolve it in 1 mL of LC-MS grade water. Store at -20°C.

-

Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the L-Aspartic acid stock solution with an appropriate solvent (e.g., water or a surrogate matrix). Prepare a working solution of the this compound internal standard at a suitable concentration (e.g., 1 µg/mL) in the protein precipitation solvent.

Sample Preparation: Protein Precipitation

-

Thaw frozen biological samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.

-

Add 200 µL of cold protein precipitation solvent (e.g., methanol or acetonitrile containing the this compound internal standard).

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | HILIC Method | Reversed-Phase Method |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 5 µL | 5 µL |

| Gradient | 95% A for 1 min, ramp to 50% A over 5 min, hold for 2 min, return to 95% A and re-equilibrate | 2% B for 1 min, ramp to 98% B over 6 min, hold for 2 min, return to 2% B and re-equilibrate |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions should be used for the quantification of aspartic acid and its internal standard. The collision energies should be optimized for the specific instrument.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| L-Aspartic acid | 134.0 | 74.0 | 50 | 20 | 15 |

| This compound | 137.0 | 77.0 | 50 | 20 | 15 |

Note: A second, qualifying transition can be added for each analyte to increase confidence in identification.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous L-Aspartic acid and the this compound internal standard using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the L-Aspartic acid standard to the peak area of the this compound internal standard against the known concentrations of the L-Aspartic acid standards. A linear regression with a weighting factor of 1/x is typically used.

-

Concentration Calculation: Calculate the concentration of L-Aspartic acid in the biological samples using the linear regression equation obtained from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

References

Application Notes and Protocols for DL-Aspartic acid-d3 in Protein Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DL-Aspartic acid-d3 in protein mass spectrometry. It covers two primary applications: as a metabolic labeling agent for relative protein quantification (SILAC) and as a component of internal standards for absolute protein quantification. Additionally, a specialized application in the specific labeling of isoaspartic acid residues is detailed.

Application 1: Metabolic Labeling for Relative Protein Quantification (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the in vivo incorporation of isotopically labeled amino acids into proteins for accurate mass spectrometry-based quantification.[1] While essential amino acids like lysine and arginine are most commonly used, non-essential amino acids such as aspartic acid can also be employed, particularly for studying the metabolism of these amino acids and their roles in protein turnover.

This compound can be used as the "heavy" amino acid in a SILAC experiment. Cells grown in media containing this compound will incorporate it into newly synthesized proteins. By comparing the mass spectra of peptides from cells grown with normal ("light") aspartic acid and those grown with "heavy" this compound, the relative abundance of proteins between the two cell populations can be determined.

Challenges with Non-Essential Amino Acids in SILAC

The use of non-essential amino acids like aspartic acid in SILAC presents specific challenges.[2] Since the cells can synthesize non-essential amino acids, the labeling efficiency may be reduced due to the dilution of the "heavy" amino acid with newly synthesized "light" versions. Furthermore, metabolic conversion of the labeled amino acid into other metabolites can lead to the incorporation of the isotope into other molecules, complicating the analysis.[3][4] For instance, aspartic acid is a precursor for other amino acids and metabolites. Careful experimental design and data analysis are required to mitigate these effects.

Experimental Protocol: SILAC using this compound

This protocol outlines the steps for a SILAC experiment using this compound to compare protein expression between two cell populations (e.g., control vs. treated).

Materials:

-

Cell line of interest

-

DMEM or RPMI 1640 medium deficient in L-Aspartic acid

-

Dialyzed fetal bovine serum (dFBS)

-

L-Aspartic acid ("light")

-

This compound ("heavy")

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Media Preparation:

-

Prepare "light" and "heavy" SILAC media by supplementing the L-Aspartic acid-deficient base medium with either normal L-Aspartic acid or this compound, respectively. The final concentration should be similar to that in standard media formulations.

-

Add dFBS to a final concentration of 10%.

-

Filter-sterilize the media.

-

-

Cell Culture and Labeling:

-

Experimental Treatment:

-

Once fully labeled, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Wash the cells with PBS.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet using lysis buffer supplemented with a protease inhibitor cocktail.

-

-

Protein Digestion:

-

Quantify the protein concentration of the cell lysate.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Desalt the peptide mixture.

-

Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides, one containing "light" aspartic acid and the other "heavy" aspartic acid-d3.

-

-

Data Analysis:

-

Use appropriate software to identify and quantify the peptide pairs. The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the protein in the two samples.

-

Quantitative Data Presentation

Table 1: Expected Mass Shifts for Peptides Containing this compound

| Number of Aspartic Acid Residues | Isotopic Label | Monoisotopic Mass Shift (Da) |

| 1 | d3 | +3.0188 |

| 2 | d3 | +6.0376 |

| 3 | d3 | +9.0564 |

Table 2: Representative Quantitative Data from a SILAC Experiment

| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Heavy/Light Ratio | Log2(H/L) |

| P02768 | ALB | DAHKSEVAHR | 1.2E+07 | 2.5E+07 | 2.08 | 1.06 |

| P60709 | ACTB | VDVDAPPPALR | 3.5E+08 | 3.6E+08 | 1.03 | 0.04 |

| Q06830 | HSP90B1 | DDEVVTSDNEER | 8.9E+06 | 2.1E+06 | 0.24 | -2.06 |

SILAC Workflow Diagram

Caption: General workflow for a SILAC experiment.

Application 2: Internal Standard for Absolute Protein Quantification

This compound can be incorporated into synthetic peptides, which can then be used as internal standards for the absolute quantification of target proteins, often referred to as the AQUA (Absolute QUAntification) method.[5] A known amount of the heavy-labeled synthetic peptide, which corresponds to a tryptic peptide of the target protein, is spiked into a biological sample. The target protein is then digested, and the resulting "light" endogenous peptide and the "heavy" synthetic peptide are analyzed by mass spectrometry. By comparing the signal intensities, the absolute amount of the endogenous peptide, and thus the target protein, can be determined.

Experimental Protocol: Absolute Quantification using a this compound Labeled Peptide

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Synthetic peptide standard with one or more this compound residues (AQUA peptide)

-

Denaturing, reducing, and alkylating reagents

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)

Procedure:

-

Peptide Selection and Synthesis:

-

Select a unique tryptic peptide from the target protein that is readily detectable by mass spectrometry.

-

Synthesize this peptide with at least one this compound residue.

-

-

Preparation of Calibration Curve:

-

Prepare a series of calibration standards by spiking a known amount of the heavy AQUA peptide into a representative biological matrix that lacks the target protein.

-

Add a constant amount of a "light" version of the peptide to each standard.

-

Analyze the standards by LC-MS/MS and create a calibration curve by plotting the ratio of the heavy to light peptide signal against the known concentration of the heavy peptide.

-

-

Sample Preparation and Analysis:

-

To the biological sample, add a known amount of the heavy AQUA peptide.

-

Denature, reduce, and alkylate the proteins in the sample.

-

Digest the proteins with trypsin.

-

Analyze the sample by LC-MS/MS, monitoring for the specific transitions of both the light (endogenous) and heavy (standard) peptides.

-

-

Data Analysis and Quantification:

-

Determine the ratio of the peak areas of the endogenous (light) peptide to the internal standard (heavy) peptide.

-

Use the calibration curve to determine the absolute concentration of the endogenous peptide in the sample.

-

From this, calculate the absolute amount of the target protein.

-

Absolute Quantification Workflow Diagram

Caption: Workflow for absolute protein quantification.

Specialized Application: Deuterium Labeling of Isoaspartic Acid

A novel application utilizes deuterium from a D₂O solvent to specifically label isoaspartic acid (isoAsp) residues in proteins.[6] IsoAsp is a common, non-enzymatic protein modification that arises from the deamidation of asparagine or the isomerization of aspartic acid. This method takes advantage of the unique chemical structure of isoAsp, which can form an oxazolone ring, facilitating the incorporation of a deuteron at the Cα-position.[6][7] This specific labeling allows for the unambiguous identification and quantification of isoAsp sites in proteins by mass spectrometry.[6]

Experimental Protocol: Deuterium Labeling of Isoaspartic Acid

This protocol is adapted from the method developed by Miyagi et al.[6]

Materials:

-

Protein sample

-

Deuterium oxide (D₂O)

-

Pyridine

-

Acetic anhydride

-

Water (H₂O) for control reaction

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Labeling Reaction:

-

Prepare two reaction mixtures for the protein sample: one with H₂O and one with D₂O.

-

To each reaction, add pyridine and acetic anhydride. The reaction facilitates the formation of an oxazolone ring at isoAsp residues.

-

In the D₂O reaction, a deuteron is incorporated at the Cα-position of the isoAsp residue.

-

-

Quenching and Digestion:

-

Quench the reactions.

-

Digest the proteins in both the H₂O and D₂O-treated samples with trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Compare the mass spectra of the peptides from the H₂O and D₂O reactions. Peptides containing an isoAsp residue will show a mass increase corresponding to the incorporation of one deuterium atom in the D₂O-treated sample.

-

-

Data Analysis:

-

Identify the peptides with the expected mass shift to pinpoint the location of isoAsp residues.

-

The ratio of the deuterated to non-deuterated peptide can be used to quantify the extent of isoAsp formation.

-

Isoaspartic Acid Labeling Workflow Diagramdot

// Nodes A [label="Protein with isoAsp residue", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction with Acetic Anhydride\nand Pyridine in D₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Oxazolone Ring Formation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Deuteron Incorporation at Cα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Deuterium-labeled isoAsp", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Tryptic Digestion", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Identification of Deuterated Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; }

References

- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. liverpool.ac.uk [liverpool.ac.uk]

- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Metabolic Labeling with DL-Aspartic acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes has become a cornerstone of quantitative proteomics, enabling the precise measurement of protein turnover, flux through metabolic pathways, and the identification of drug targets. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique.[1][2] This document provides detailed application notes and protocols for the use of DL-Aspartic acid-d3, a deuterated stable isotope of the non-essential amino acid aspartic acid, in metabolic labeling experiments.

This compound serves as a tracer that is incorporated into newly synthesized proteins.[3] By replacing standard aspartic acid with its deuterated counterpart in cell culture media, researchers can differentiate between "old" and "new" protein populations using mass spectrometry. The resulting mass shift allows for the accurate quantification of protein synthesis and degradation rates, providing critical insights into cellular dynamics in response to various stimuli, disease states, or drug treatments.

Applications

Metabolic labeling with this compound is a versatile technique with a broad range of applications in biological research and drug development, including:

-

Quantitative Proteomics: Measuring relative protein abundance between different cell populations or treatment conditions.[4][5]

-

Protein Turnover Studies: Determining the synthesis and degradation rates of individual proteins to understand protein homeostasis.[6][7]

-

Metabolic Flux Analysis: Tracing the flow of aspartate through various metabolic pathways, including the TCA cycle and nucleotide synthesis.[8][9]

-

Drug Discovery and Development: Identifying protein targets of drug candidates and assessing their impact on cellular metabolism and protein dynamics.

-

Biomarker Discovery: Identifying proteins with altered turnover rates that may serve as biomarkers for disease diagnosis or prognosis.

Data Presentation

Table 1: Protein Turnover Rates in Control vs. Treated Cells

| Protein ID | Gene Name | Protein Name | Turnover Rate (k) - Control (days⁻¹) | Turnover Rate (k) - Treated (days⁻¹) | Fold Change | p-value |

| P02768 | ALB | Serum albumin | 0.15 | 0.12 | 0.80 | 0.045 |

| P68871 | HBB | Hemoglobin subunit beta | 0.08 | 0.08 | 1.00 | 0.987 |

| P01876 | IGKC | Immunoglobulin kappa constant | 0.25 | 0.45 | 1.80 | 0.002 |

| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.31 | 0.65 | 2.10 | <0.001 |

| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.22 | 0.23 | 1.05 | 0.754 |

Table 2: Deuterium Incorporation into Peptides Over Time

| Peptide Sequence | Protein ID | Time Point (days) | % Deuterium Incorporation | Standard Deviation |

| LVNEVTEFAK | P02768 | 1 | 15.2 | 1.8 |

| LVNEVTEFAK | P02768 | 3 | 38.9 | 3.1 |

| LVNEVTEFAK | P02768 | 7 | 65.4 | 4.5 |

| VHLTPEEKSAVTALWGK | P68871 | 1 | 8.1 | 0.9 |

| VHLTPEEKSAVTALWGK | P68871 | 3 | 21.5 | 2.2 |

| VHLTPEEKSAVTALWGK | P68871 | 7 | 45.8 | 3.9 |